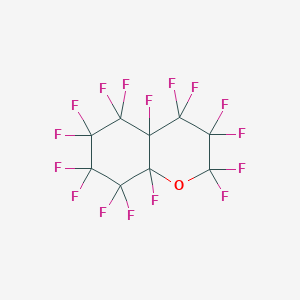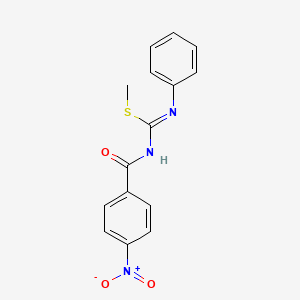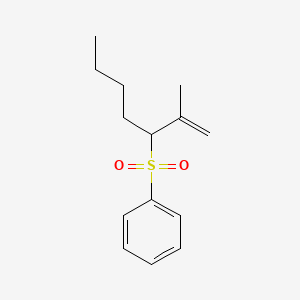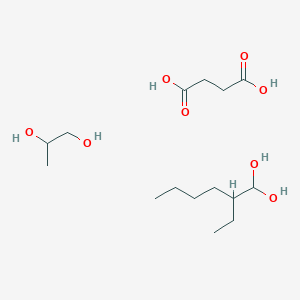
3-Aminocyclohexa-1,4-diene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminocyclohexa-1,4-diene-1-carboxylic acid is an organic compound characterized by a six-membered ring with an amino group at position 3 and a carboxylic acid group at position 1. This compound is an α,β-unsaturated monocarboxylic acid, which means it has a double bond between the alpha and beta carbon atoms relative to the carboxyl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminocyclohexa-1,4-diene-1-carboxylic acid can be achieved through various methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring. For instance, cyclohexa-1,4-diene can be used as the diene, and an appropriate dienophile can be selected based on the desired substituents .
Industrial Production Methods
The reaction conditions typically include elevated temperatures and the presence of catalysts to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
3-Aminocyclohexa-1,4-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amino acids .
Aplicaciones Científicas De Investigación
3-Aminocyclohexa-1,4-diene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor to bioactive molecules.
Industry: It is used in the production of polymers and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 3-Aminocyclohexa-1,4-diene-1-carboxylic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
5-Aminocyclohexa-1,3-diene-1-carboxylic acid: This compound has a similar structure but differs in the position of the double bonds.
Cyclohexa-1,4-diene: A simpler compound without the amino and carboxylic acid groups.
1,3-Butadiene: A conjugated diene with similar reactivity but a different structure
Uniqueness
3-Aminocyclohexa-1,4-diene-1-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
71225-91-7 |
|---|---|
Fórmula molecular |
C7H9NO2 |
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
3-aminocyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1,3-4,6H,2,8H2,(H,9,10) |
Clave InChI |
HQKRXDWKEIDRLS-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC(C=C1C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-](/img/structure/B14456708.png)




![4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14456743.png)
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14456749.png)







